1-(4-Methyl-2-nitrophenyl)-1,4-diazepane
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Overview
Description
1-(4-Methyl-2-nitrophenyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a 4-methyl-2-nitrophenyl group attached to the diazepane ring, which imparts unique chemical and physical properties.
Scientific Research Applications
1-(4-Methyl-2-nitrophenyl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It is known that similar compounds often target neuronal preparations, specifically n-methyl-d-aspartate receptors .
Mode of Action
The exact mode of action for 1-(4-Methyl-2-nitrophenyl)-1,4-diazepane is unclear. It is suggested that both ketamine and amitriptyline, which are structurally similar compounds, inhibit n-methyl-d-aspartate receptors in neuronal preparations and may be involved in sensitization of tetrodotoxin-resistant na+ currents in nociceptors by blocking na+ channels .
Biochemical Pathways
Similar compounds have been shown to interact with opioid mechanisms, block ca2+ channels, and block cholinergic, histamine h1, 5-ht2, and α-adrenergic receptors .
Result of Action
Similar compounds have been shown to provide effective, long-term relief from the pain of peripheral neuropathies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-2-nitrophenyl)-1,4-diazepane typically involves the reaction of 4-methyl-2-nitroaniline with a suitable diazepane precursor under controlled conditions. One common method involves the use of a reductive amination reaction, where the nitro group is first reduced to an amine, followed by cyclization with a suitable aldehyde or ketone to form the diazepane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction step. The cyclization step can be optimized for higher yields and purity by controlling reaction temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-2-nitrophenyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-1,4-diazepane: Similar structure but lacks the methyl group.
1-(4-Methylphenyl)-1,4-diazepane: Similar structure but lacks the nitro group.
1-(2-Nitrophenyl)-1,4-diazepane: Similar structure but with the nitro group in a different position.
Uniqueness
1-(4-Methyl-2-nitrophenyl)-1,4-diazepane is unique due to the presence of both the methyl and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the diazepane ring structure provides distinct properties that can be exploited in various applications.
Properties
IUPAC Name |
1-(4-methyl-2-nitrophenyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-10-3-4-11(12(9-10)15(16)17)14-7-2-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXSMGZQRFRWML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCNCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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